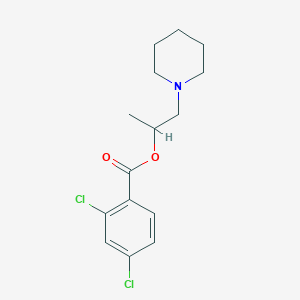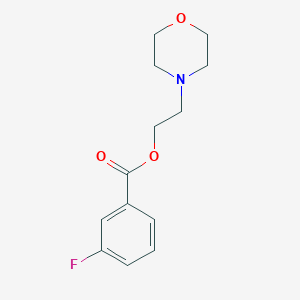![molecular formula C11H15ClN2O B257316 2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)
2-chloro-N-[2-(dimethylamino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(dimethylamino)ethyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMABN or N-(2-dimethylaminoethyl)-2-chlorobenzamide and is commonly used as a chemical intermediate in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(dimethylamino)ethyl]benzamide is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-chloro-N-[2-(dimethylamino)ethyl]benzamide has also been shown to exhibit other biochemical and physiological effects. This compound has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, 2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to have analgesic and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-[2-(dimethylamino)ethyl]benzamide in lab experiments include its relatively low cost and ease of synthesis. However, the limitations of this compound include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[2-(dimethylamino)ethyl]benzamide. One potential area of study is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(dimethylamino)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate N-(2-dimethylaminoethyl)-2-chlorobenzamide, which can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Nombre del producto |
2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
|---|---|
Fórmula molecular |
C11H15ClN2O |
Peso molecular |
226.7 g/mol |
Nombre IUPAC |
2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,13,15) |
Clave InChI |
BYAQVQHPZHTOAG-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1Cl |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)




![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)

![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)



